

Application Note: HPLC Analysis of Nicotinamide Riboside Malate

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Compound of Interest

Compound Name: *Nicotinamide riboside malate*

Cat. No.: *B15571238*

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Introduction

Nicotinamide Riboside (NR) is a pyridine-nucleoside form of vitamin B3 that functions as a precursor to nicotinamide adenine dinucleotide (NAD⁺).^{[1][2]} As an NAD⁺ precursor, NR has gained significant interest in the fields of nutrition, aging, and metabolic research.^{[3][4]}

Nicotinamide Riboside Malate is a salt of NR that is of interest for its potential stability and bioavailability. Accurate and robust analytical methods are crucial for the quality control and characterization of **nicotinamide riboside malate** in raw materials and finished products.^[5]

This application note provides a detailed protocol for the analysis of **Nicotinamide Riboside Malate** using High-Performance Liquid Chromatography (HPLC) with UV detection.

Principle

This method employs reverse-phase HPLC to separate **nicotinamide riboside malate** from potential impurities and degradation products. The separation is achieved on a C18 stationary phase with a gradient elution using a buffered aqueous mobile phase and an organic modifier. Detection and quantification are performed by measuring the absorbance at 254 nm, which is a characteristic wavelength for the nicotinamide moiety. The concentration of **nicotinamide riboside malate** in a sample is determined by comparing its peak area to that of a certified reference standard using an external standard method.^[5]

Experimental Protocol

- Equipment:

- HPLC system with a gradient pump, autosampler, column oven, and UV detector.
- Analytical balance (0.01 mg readability).
- pH meter.
- Volumetric flasks (Class A).
- Pipettes (Class A).
- Syringe filters (0.45 µm).
- HPLC vials.
- Reagents:
 - **Nicotinamide Riboside Malate** Certified Reference Standard (CRS).
 - **Nicotinamide Riboside Malate** sample for testing.
 - Ammonium Formate (HPLC grade).
 - Formic Acid (HPLC grade).
 - Acetonitrile (HPLC grade).
 - High-purity water (e.g., Milli-Q or equivalent).

A summary of the HPLC conditions is provided in the table below.

Parameter	Value
Column	Atlantis T3 (4.6 mm × 250 mm, 5 µm) or equivalent C18 column
Column Temperature	30°C
Mobile Phase A	0.12 g/L Ammonium Formate in water, pH adjusted to 3.9 with Formic Acid
Mobile Phase B	Acetonitrile
Flow Rate	0.8 mL/min
Injection Volume	10 µL
Detector	UV at 254 nm

The gradient elution program is detailed in the following table.

Time (minutes)	Mobile Phase A (%)	Mobile Phase B (%)
0.0	100	0
5.0	100	0
15.0	90	10
25.0	80	20
30.0	100	0
40.0	100	0

- Blank Solution: Use high-purity water.[\[5\]](#)
- Reference Solution (0.1 mg/mL):
 - Accurately weigh approximately 10 mg of **Nicotinamide Riboside Malate** CRS into a 100 mL volumetric flask.[\[5\]](#)
 - Dissolve in and dilute to volume with high-purity water.

- Mix thoroughly.
- Test Solution (0.1 mg/mL):
 - Accurately weigh approximately 10 mg of the **Nicotinamide Riboside Malate** test sample into a 100 mL volumetric flask.[\[5\]](#)
 - Dissolve in and dilute to volume with high-purity water.[\[5\]](#)
 - Mix thoroughly.
- Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
- Inject the Blank Solution to ensure no interfering peaks are present at the retention time of the analyte.[\[5\]](#)
- Inject the Reference Solution in replicate (e.g., n=5) to establish system suitability (e.g., retention time repeatability, peak area precision).
- Inject the Test Solution.[\[5\]](#)
- Record the chromatograms for all injections.[\[5\]](#)

Data Analysis and Calculations

Identify the peak corresponding to nicotinamide riboside in the chromatograms from the Reference and Test Solution injections based on retention time.

The content of **Nicotinamide Riboside Malate** in the test sample is calculated using the external standard method with the following formula:[\[5\]](#)

Where:

- Area_Sample is the peak area of nicotinamide riboside in the Test Solution chromatogram.
- Area_Standard is the average peak area of nicotinamide riboside in the Reference Solution chromatograms.

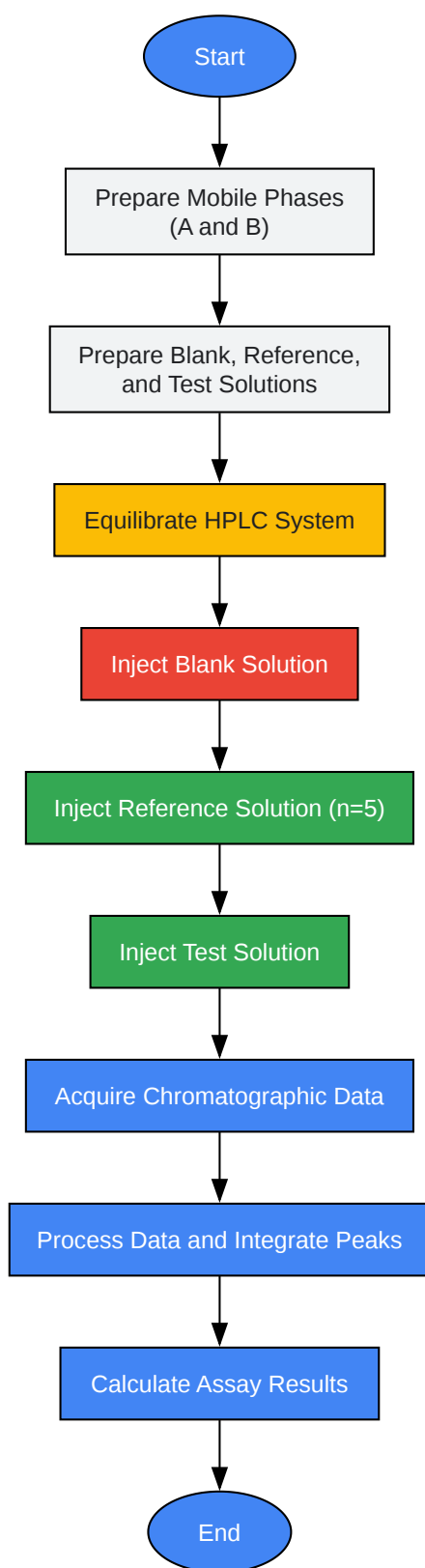
- Conc_Standard is the concentration of the **Nicotinamide Riboside Malate** CRS in the Reference Solution (mg/mL).
- Conc_Sample is the concentration of the test sample in the Test Solution (mg/mL).

System Suitability

To ensure the validity of the analytical results, system suitability parameters should be monitored.

Parameter	Acceptance Criteria
Tailing Factor	≤ 2.0
Theoretical Plates	≥ 2000
RSD of Peak Areas	$\leq 2.0\%$
RSD of Retention Times	$\leq 1.0\%$

Experimental Workflow Diagram



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Caption: HPLC analysis workflow for **Nicotinamide Riboside Malate**.

Conclusion

This application note provides a comprehensive and detailed protocol for the accurate and precise determination of **Nicotinamide Riboside Malate** content using HPLC. Adherence to this method will enable researchers, scientists, and drug development professionals to perform reliable quality control and characterization of this important NAD⁺ precursor.

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